Cannabicyclol

説明

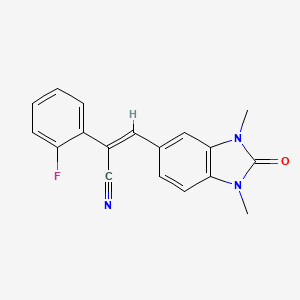

Cannabicyclol (CBL) is a non-psychoactive cannabinoid found in Cannabis . It is a degradative product like cannabinol, with cannabichromene degrading into CBL through natural irradiation or under acid conditions . CBL is not scheduled under the Convention on Psychotropic Substances .

Synthesis Analysis

The total syntheses of a series of chromane natural products that contain a cyclobutane ring are described. A unified theme in the strategy employed for all these syntheses is an oxa- [3 + 3] annulation for constructing the chromane nucleus and a stepwise cationic [2 + 2] cycloaddition for the cyclobutane formation .Molecular Structure Analysis

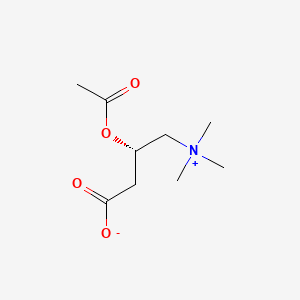

CBL has the molecular formula C21H30O2 . Other cannabinoids have similar formulas, such as THC and CBD. Cannabicyclol is unique because of the arrangement of its atoms and the absence of double bonds .Chemical Reactions Analysis

CBL is a non-intoxicating cannabinoid that is synthesized via the degradation of another phytocannabinoid, cannabichromene (CBC). Much like THC degrades to CBN, CBC degrades to CBL when exposed to light .Physical And Chemical Properties Analysis

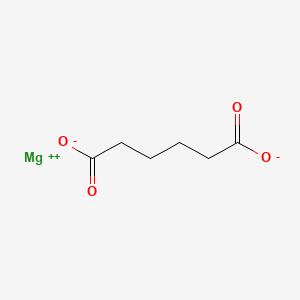

CBL has the molecular weight of 314.5 g/mol . More research is needed to fully understand the physical and chemical properties of CBL .科学的研究の応用

Chiral Separation and Analysis

Cannabicyclol, being a chiral molecule, presents opportunities for chiral separation and analysis. Research has been conducted to identify analytical separation conditions for Cannabicyclol and its acidic analogs . This is crucial for understanding the biological and physiological effects of individual enantiomers, which can differ significantly.

Pharmacology

Cannabicyclol may have a range of pharmacological applications due to its structure and activity. While specific studies on Cannabicyclol are limited, related cannabinoids have shown potential in anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties . These areas could be promising for future research into Cannabicyclol.

Neuroprotection

Cannabinoids, in general, have demonstrated efficacy in enhancing neurobehavioral functions and reducing neurological deficits in animal models . Cannabicyclol’s potential in neuroprotection could be explored through its effects on inflammation, edema, and neuronal structure preservation.

Analytical Chemistry

Cannabicyclol’s chiral nature also makes it an interesting subject for analytical chemistry, where it can be used to develop and test new methods of chiral chromatography . This can lead to advancements in the separation technologies used for complex mixtures.

Clinical Research

While clinical trials specifically for Cannabicyclol are not yet prevalent, the compound’s relation to other cannabinoids suggests potential therapeutic applications. Future clinical research could focus on its efficacy, safety, and side-effects in various disease conditions .

Quality Control in Pharmaceutical Development

Cannabicyclol could play a role in the quality control processes of pharmaceuticals, especially those derived from cannabis. Its identification and quantification can ensure the consistency and safety of cannabinoid-based medications .

Computational Chemistry

In silico studies could utilize Cannabicyclol to model interactions with various receptor sites, providing insights into its pharmacological interactions and aiding in the design of cannabinoid-based drugs .

Safety And Hazards

将来の方向性

While CBL may have been overshadowed in the past, recent research and scientific interest have started to illuminate its potential. With its anti-inflammatory properties, potential anti-cancer effects, and possible applications in skincare, further exploration and investment in CBL research are crucial .

特性

IUPAC Name |

9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHTZQUIFGUJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70900962 | |

| Record name | Cannabicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70900962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabicyclol | |

CAS RN |

21366-63-2 | |

| Record name | Cannabicyclol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021366632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70900962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,5,9-tetramethyl-2,4a,5,6,7,8-hexahydro-1H-benzo[7]annulene](/img/structure/B1214303.png)

![2-[[[2-(2-Methoxyphenyl)ethylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214311.png)